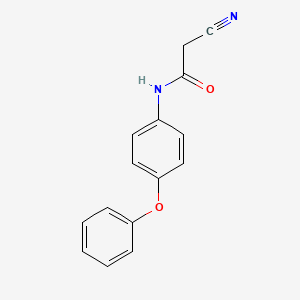

2-cyano-N-(4-phenoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-10-15(18)17-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHIWEJGDRONFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano N 4 Phenoxyphenyl Acetamide

Established Synthetic Pathways for 2-cyano-N-(4-phenoxyphenyl)acetamide Core Structure

The fundamental structure of this compound is typically assembled through the formation of an amide bond between a phenoxyaniline (B8288346) backbone and a cyanoacetyl moiety. The most prevalent and direct method is the N-acylation of 4-phenoxyaniline (B93406).

This reaction involves the nucleophilic attack of the amino group of 4-phenoxyaniline on an activated cyanoacetic acid derivative. The process is analogous to the general synthesis of N-aryl cyanoacetamides, which are commonly prepared by reacting aromatic amines with reagents like ethyl cyanoacetate (B8463686) or cyanoacetic acid itself, often facilitated by a coupling agent. researchgate.netresearchgate.net One established method for similar compounds involves heating the aniline (B41778) derivative with a significant excess of ethyl cyanoacetate at high temperatures (e.g., 190-192°C), which drives the reaction by distilling off the ethanol (B145695) byproduct. google.com

Key Precursors and Starting Materials

The synthesis of the this compound core relies on two primary components:

4-Phenoxyaniline: This bifunctional molecule provides the N-(4-phenoxyphenyl) portion of the final compound. It is a crystalline solid with a melting point of 82-84°C. chemicalbook.com It serves as the nucleophile in the key amide bond-forming reaction.

Cyanoacetylating Agents: These reagents provide the 2-cyanoacetamide (B1669375) group. Common choices include:

Ethyl cyanoacetate: A widely used, cost-effective reagent for cyanoacetylation. Reactions are often performed at elevated temperatures, sometimes using an excess of the ester as both reagent and solvent. google.comresearchgate.net

Cyanoacetic acid: When this reagent is used, a dehydrating or coupling agent is typically required to facilitate the amide bond formation and remove the water molecule that is formed. researchgate.net Examples of coupling agents used in similar amide syntheses include dicyclohexylcarbodiimide (B1669883) (DCC). tubitak.gov.tr

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of N-aryl acetamides are highly dependent on the optimization of several reaction parameters. Drawing parallels from analogous N-acylation reactions, key factors include the choice of solvent, temperature, reaction time, and the molar ratio of reactants. researchgate.netresearchgate.net

For instance, in the acylation of anilines, solvent choice can influence reaction rates, though some N-acylations can proceed efficiently even under solvent-free conditions. orientjchem.org Temperature is a critical factor; thermal methods involving heating an amine with an excess of ethyl cyanoacetate can achieve high yields, often around 89%, by driving the equilibrium forward. google.com The reaction time must be sufficient to allow for completion, which can range from a few minutes to several hours depending on the specific conditions and substrates. google.comorientjchem.org

| Parameter | Condition | Rationale / Example from Analogous Syntheses | Yield (%) |

| Reactants | 4-Chloroaniline, Ethyl Cyanoacetate | Direct heating of amine with excess ester. | 89 |

| Temperature | 192°C | High temperature drives off ethanol byproduct, pushing the reaction to completion. | |

| Time | 2.5 hours | Sufficient time for the reaction to go to completion at the specified temperature. | |

| Molar Ratio | 1 : 10 (Amine:Ester) | Using the ester as both reagent and solvent medium. | |

| Catalyst | None (Thermal) | The reaction is driven by heat without the need for an external catalyst. |

This interactive table summarizes optimized conditions for the synthesis of N-(4-chlorophenyl)cyanoacetamide, a structurally related analog, providing a model for the synthesis of the title compound. google.com

Green Chemistry Principles in Synthesis (If applicable, inferred from general trends in synthesis research)

Modern synthetic chemistry emphasizes the use of environmentally benign methods. ucl.ac.uk For the synthesis of this compound, several green chemistry principles can be inferred from general trends in amide bond formation.

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. jchps.comajrconline.org The synthesis of various cyanoacetamide derivatives has been successfully achieved using microwave assistance. researchgate.net

Solvent-Free Reactions: Performing reactions under neat (solvent-less) conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. researchgate.net The thermal synthesis of cyanoacetanilides by simply heating the amine with ethyl cyanoacetate exemplifies this approach. google.com Boric acid has also been used as a catalyst for solvent-free amide synthesis. bohrium.com

Greener Solvents: When a solvent is necessary, the use of environmentally friendly options like water or ethanol is preferred over hazardous chlorinated or dipolar aprotic solvents. ucl.ac.uk Some N-acylation reactions have been shown to proceed efficiently in water. orientjchem.org

Biocatalysis: Enzymes, particularly lipases, are increasingly used for amide bond formation as they operate under mild conditions and offer high selectivity, generating minimal waste. nih.gov

Design and Synthesis of Analogs and Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic design and synthesis of a diverse library of analogs. These modifications can be broadly categorized into changes on the phenoxyphenyl moiety and derivatization of the cyanoacetamide functional group.

Strategies for Structural Modification on the Phenoxyphenyl Moiety

Structural diversity can be introduced by altering the substitution pattern on either of the two aromatic rings of the phenoxyphenyl group. This is most directly achieved by beginning the synthesis with a correspondingly substituted 4-phenoxyaniline precursor. The core N-acylation reaction is generally tolerant of a wide range of functional groups on the aromatic amine. ekb.egresearchgate.net

For example, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) onto the phenoxyphenyl scaffold would be expected to modulate the electronic properties of the resulting molecule. The synthesis would follow the established pathway, simply substituting 4-phenoxyaniline with the desired derivative, such as 4-(4-chlorophenoxy)aniline (B91003) or 4-(4-methoxyphenoxy)aniline.

| Precursor Amine | Resulting Analog | Potential Modification |

| 4-(4-Chlorophenoxy)aniline | 2-Cyano-N-(4-(4-chlorophenoxy)phenyl)acetamide | Introduction of a halogen atom |

| 4-(4-Methoxyphenoxy)aniline | 2-Cyano-N-(4-(4-methoxyphenoxy)phenyl)acetamide | Introduction of an electron-donating group |

| 4-(3-Nitrophenoxy)aniline | 2-Cyano-N-(4-(3-nitrophenoxy)phenyl)acetamide | Introduction of an electron-withdrawing group |

| 3-Chloro-4-phenoxyaniline | 2-Cyano-N-(3-chloro-4-phenoxyphenyl)acetamide | Substitution on the aniline ring |

This interactive table illustrates how different substituted 4-phenoxyaniline precursors can be used to generate a variety of analogs with modified phenoxyphenyl moieties.

Derivatization at the Cyanoacetamide Functional Group

The cyanoacetamide portion of the molecule is rich in chemical reactivity, providing numerous avenues for derivatization. tubitak.gov.tr The key reactive site is the active methylene (B1212753) group (the -CH2- between the cyano and carbonyl groups), whose protons are acidic and easily removed by a base. journalofscience.orgshivajicollege.ac.in

Knoevenagel Condensation: A primary transformation is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst (like piperidine (B6355638) or triethylamine). sigmaaldrich.com This reaction typically proceeds under mild conditions to yield an α,β-unsaturated product, also known as an arylidene derivative. periodikos.com.br This approach allows for the introduction of a wide array of substituents onto the core structure. For example, reacting this compound with various aromatic aldehydes would produce a series of 2-cyano-3-aryl-N-(4-phenoxyphenyl)acrylamide derivatives. chemspider.com

Synthesis of Heterocycles: Cyanoacetamides are exceptionally versatile synthons for the construction of diverse heterocyclic systems. tubitak.gov.trekb.egtubitak.gov.tr The reactive functional groups can participate in cyclization and cyclocondensation reactions with various reagents to form five- and six-membered rings.

Pyridine (B92270) Derivatives: Condensation with α,β-unsaturated ketones or reaction with benzylidene malononitrile (B47326) can lead to the formation of highly substituted pyridine rings. researchgate.netekb.eg

Thiazole Derivatives: Reaction with thioglycolic acid can be used to synthesize thiazole-containing compounds. ekb.eg

Pyran and Quinoline (B57606) Derivatives: The Friedländer annulation, reacting with 2-aminobenzaldehydes, can yield quinoline structures. nih.gov Similarly, reactions can be directed to form pyran rings. globethesis.com

| Reagent(s) | Reaction Type | Resulting Structure |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Knoevenagel Condensation | α,β-Unsaturated Acrylamide Derivative |

| Malononitrile + Aldehyde | Michael Addition/Cyclization | Substituted Pyridine Derivative |

| 2-Aminobenzaldehyde | Friedländer Annulation | Substituted Quinoline Derivative |

| Thioglycolic Acid | Cyclocondensation | Thiazolidinone Derivative |

| Hydrazine Hydrate | Cyclization | Pyrazole Derivative |

This interactive table outlines several key derivatization strategies starting from the cyanoacetamide functional group and the resulting classes of compounds.

Multi-Component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the rapid assembly of complex molecules from simple starting materials in a single step. numberanalytics.com This approach is highly valued for its efficiency and atom economy, making it a cornerstone of diversity-oriented synthesis. N-arylcyanoacetamides, such as this compound, are excellent substrates for MCRs, leading to a diverse range of heterocyclic compounds. tubitak.gov.trtubitak.gov.tr

The reactivity of the cyanoacetamide moiety allows it to act as a key building block in the synthesis of various heterocyclic systems, including pyridines, thiazoles, and pyrimidines. pharmafeatures.com The presence of both nucleophilic (active methylene and amide nitrogen) and electrophilic centers (carbonyl and cyano groups) within the molecule facilitates its participation in a variety of transformations. pharmafeatures.com

One common application of N-arylcyanoacetamides in MCRs is the Gewald three-component reaction. This reaction typically involves the condensation of a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.gov While a specific example detailing the use of this compound in a Gewald reaction was not found, the general applicability of this reaction to a wide range of cyanoacetamides suggests its potential in this context. nih.gov

Another important class of MCRs involving cyanoacetamides is the synthesis of pyridine derivatives. For instance, the reaction of a cyanoacetamide with an arylidenemalononitrile in a basic medium can lead to the formation of substituted pyridines. pharmafeatures.com These reactions highlight the ability of the cyanoacetamide scaffold to generate significant molecular complexity in a single synthetic operation.

The following table summarizes representative multi-component reactions involving cyanoacetamide derivatives, illustrating the potential for generating scaffold diversity.

| Reaction Type | Reactants | Product Scaffold |

| Gewald Reaction | Cyanoacetamide, Aldehyde/Ketone, Sulfur | 2-Aminothiophene |

| Pyridine Synthesis | Cyanoacetamide, Arylidenemalononitrile, Base | Substituted Pyridine |

| Pyrimidine Synthesis | Cyanoacetamide, Amidines | Aminopyrimidine |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral molecules is a central theme in modern organic chemistry, particularly in the context of medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry. ethz.ch While specific research on the stereoselective synthesis of chiral analogs of this compound is not extensively documented, general strategies for the asymmetric synthesis of molecules containing cyano groups and amide functionalities can be considered.

Asymmetric synthesis can be broadly categorized into several approaches, including the use of a chiral pool, chiral auxiliaries, and enantioselective catalysis. ethz.ch For the synthesis of chiral analogs of this compound, one could envision several potential strategies:

Chiral Pool Synthesis: This approach would involve starting with an enantiomerically pure building block that already contains one or more of the desired stereocenters. For example, a chiral amine or a chiral phenoxy derivative could be used in the initial synthesis of the cyanoacetamide scaffold.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the this compound molecule to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary would be removed.

Enantioselective Catalysis: This is a highly efficient method that utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For instance, an asymmetric Michael addition to an α,β-unsaturated derivative of this compound could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand to introduce a stereocenter with high enantioselectivity. Enzymatic reactions also offer a powerful tool for asymmetric synthesis, with enzymes like hydrolases being used in kinetic resolutions to separate enantiomers. nih.gov

The following table outlines these general approaches and their potential application to the synthesis of chiral analogs of this compound.

| Approach | Description | Potential Application |

| Chiral Pool | Use of enantiomerically pure starting materials. | Synthesis from a chiral amine or phenoxy precursor. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereochemistry. | Diastereoselective alkylation of the active methylene group. |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of a double bond or asymmetric alkylation. |

Scale-Up Considerations for Laboratory to Research-Scale Production

The transition of a synthetic procedure from a laboratory setting to a larger research-scale production involves numerous challenges that go beyond simply increasing the amounts of reagents. kewaunee.in Careful consideration of process safety, reaction conditions, and product purification is paramount. kewaunee.inpure-synth.com While specific scale-up data for this compound is not available, general principles of chemical process development are applicable. mt.com

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale may become difficult to manage on a larger scale. Exothermic reactions, in particular, require careful monitoring and efficient heat dissipation to prevent thermal runaways. pharmafeatures.compure-synth.com Understanding the reaction kinetics is crucial for maintaining consistent product quality. numberanalytics.com

Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and variations in reagent concentration, which can result in the formation of impurities and a decrease in yield. pharmafeatures.com The efficiency of mass transfer between different phases (e.g., solid-liquid, liquid-liquid) can also be a limiting factor.

Reagent and Solvent Selection: The choice of reagents and solvents for large-scale synthesis may differ from those used in the laboratory. Cost, safety, and environmental impact become more significant factors. pure-synth.com Solvents that are easily removed on a small scale by rotary evaporation may require distillation or other techniques on a larger scale.

Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in scale-up. pure-synth.com Methods such as column chromatography, which are common in the lab, are often impractical for large quantities. Crystallization, distillation, and extraction are more commonly employed on a larger scale.

Process Safety: A thorough hazard analysis is essential before scaling up any chemical process. numberanalytics.compure-synth.com This includes identifying potentially hazardous reagents, intermediates, and reaction conditions.

The following table summarizes some of the key challenges and potential solutions when scaling up a chemical synthesis.

| Challenge | Potential Solution(s) |

| Heat Management (Exotherms) | Use of jacketed reactors, controlled addition of reagents, dilution. pharmafeatures.compure-synth.com |

| Inefficient Mixing | Use of appropriate stirrer designs, baffles in the reactor. pharmafeatures.com |

| Difficult Purification | Development of crystallization-based purification methods, use of extraction. |

| Reagent/Solvent Cost and Safety | Substitution with less expensive and safer alternatives, process optimization to reduce quantities. pure-synth.com |

Structure Activity Relationship Sar Studies of 2 Cyano N 4 Phenoxyphenyl Acetamide Derivatives

Design Principles for SAR Analysis of 2-cyano-N-(4-phenoxyphenyl)acetamide

The design of SAR studies for this compound derivatives is centered on the systematic dissection and modification of its core components. The scaffold itself is a versatile starting point for creating a diverse library of analogues. researchgate.net The primary design principles involve:

Systematic Modification: Researchers typically divide the molecule into distinct regions for modification. For this scaffold, these regions are the phenoxy ring (often termed the "western" ring), the N-phenyl ring (the "eastern" ring), the ether linkage, and the cyanoacetamide bridge.

Isosteric and Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to probe the importance of electronics, sterics, and lipophilicity. For instance, the ether oxygen might be replaced by a thioether to evaluate the impact of this change on activity. mdpi.com

Positional Isomerism Analysis: Substituents on the aromatic rings are moved to different positions (ortho, meta, para) to determine the optimal substitution pattern for biological interaction. Studies on related scaffolds have shown that para-substituted derivatives are often more active than their ortho-substituted counterparts. mdpi.com

Substituent Variation: A range of substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties are introduced to build a comprehensive understanding of the chemical space required for activity.

By employing these principles, chemists can construct a detailed map correlating structural changes to changes in biological function, guiding the rational design of more effective compounds.

Positional and Substituent Effects on Biological Activity Profiles

The position and nature of substituents on the this compound scaffold have a profound impact on biological activity. Studies on analogous series have demonstrated that the two aromatic rings exhibit different tolerances to substitution.

The phenoxy "western" ring often proves to be less tolerant of modification. mdpi.com In one series of related compounds, a 4-chloro group on this ring was found to be essential for potent activity, as its removal resulted in only weak biological action. mdpi.com This suggests a specific and constrained binding pocket for this part of the molecule.

In contrast, the N-phenyl "eastern" ring is often more amenable to a variety of substitutions. In studies of related acetamides, introducing polar substituents like a cyano group at the 2- and 4-positions resulted in improved activity. mdpi.com The effect of various substituents on the N-phenyl ring of a related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series was investigated for antitubercular activity, yielding specific SAR data. mdpi.comresearchgate.net For example, substitution with electron-withdrawing groups like bromo, cyano, and chloro-trifluoromethyl groups on this ring led to compounds with significant activity against M. tuberculosis H37Rv. mdpi.comresearchgate.net

The importance of substituent position has been clearly demonstrated in other heterocyclic systems, where moving a functional group from one position to another on a core ring system can dramatically alter both binding affinity and intrinsic activity. nih.gov For instance, 2-substituted indoles were found to have higher NOP binding affinities and act as full agonists, whereas the corresponding 3-substituted indoles were only partial agonists. nih.gov This highlights that even subtle changes in the substitution pattern can lead to significant differences in the biological profile.

Table 1: Effect of N-Phenyl Ring Substitution on Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives mdpi.comresearchgate.net

| Compound | N-Phenyl Ring Substituent | MIC (μg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 3i | 4-Bromophenyl | 8 |

| 3d | 4-Chloro-3-(trifluoromethyl)phenyl | 8 |

| 3j | 2-Cyanophenyl | 16 |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, several key features have been identified:

Aromatic Rings: The two phenyl rings serve as crucial hydrophobic anchors that occupy specific pockets in the target protein. The phenoxy ring, in particular, appears to require specific substitution patterns for high-potency interactions. mdpi.commdpi.com

Ether Linker: The oxygen atom connecting the phenoxy group to the acetamide (B32628) core is a key linker. While important, it can sometimes be successfully replaced by a thioether (sulfur) atom, which in some cases leads to a notable improvement in inhibitory activity, indicating some flexibility in this region. mdpi.com

Cyanoacetamide Moiety: This central fragment is critical. The cyano group (-CN) and the acetamide group (-CONH-) are defining features. ontosight.ai The amide N-H and carbonyl C=O groups are potential hydrogen bond donors and acceptors, respectively, which are essential for anchoring the molecule to its biological target. nih.gov

Substituent Acceptor/Donor Sites: Specific positions on the N-phenyl ring can be substituted to modulate activity. The tolerance for polar groups at the para-position of this ring suggests it may interact with a more polar or solvent-exposed region of the binding site. mdpi.com

These features collectively define the necessary architecture for biological activity, providing a blueprint for the design of new derivatives.

Conformational Analysis and its Impact on SAR (Inferred from computational studies)

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. While direct conformational studies on this compound are not detailed in the provided literature, inferences can be drawn from crystallographic studies of closely related compounds.

For instance, the molecular conformation of 2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamide reveals how intermolecular forces can dictate the spatial arrangement of molecules. nih.gov In its crystal structure, molecules are linked into complex sheets through a combination of one N-H···O hydrogen bond and two C-H···O hydrogen bonds. nih.gov This demonstrates the importance of the acetamide linker's hydrogen bonding capabilities. The ability of the scaffold to adopt a specific, low-energy conformation that presents these hydrogen bonding groups in the correct orientation is likely a key determinant of its biological activity. Any structural modification that disrupts this preferred conformation could lead to a decrease or loss of activity.

Chemoinformatic Approaches to SAR Elucidation (Inferred from QSAR and computational SAR studies)

Chemoinformatic methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for refining the understanding of SAR. These approaches aim to build mathematical models that correlate the chemical structures of compounds with their biological activities.

For a series of derivatives based on the this compound scaffold, a QSAR study would quantify the physicochemical properties of different substituents (e.g., hydrophobicity, electronic character, and steric size) and relate them to their observed biological effects. The demonstrated relationship between the structure and activity of various cyano-acetamide derivatives provides a strong foundation for such an analysis. researchgate.netperiodikos.com.br

These computational models can elucidate the dominant factors driving activity. For example, a QSAR equation might reveal that activity is positively correlated with the hydrophobicity of a substituent on the phenoxy ring but negatively correlated with its steric bulk. Such models allow for the predictive design of new molecules, enabling researchers to prioritize the synthesis of compounds that are most likely to exhibit high potency, thereby accelerating the drug discovery process.

Biological and Mechanistic Characterization of 2 Cyano N 4 Phenoxyphenyl Acetamide

Elucidation of Molecular Mechanisms of Action for 2-cyano-N-(4-phenoxyphenyl)acetamide

While the precise molecular mechanisms of this compound have not been fully elucidated, studies on related compounds provide valuable insights into potential pathways and targets.

For antimicrobial action, particularly against bacteria, the mechanism may involve the inhibition of essential enzymes. For example, docking studies with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, an antibacterial acetamide (B32628), suggest it may act by inhibiting penicillin-binding protein (PBP), an enzyme crucial for maintaining the bacterial cell wall. nih.gov Inhibition of this target leads to destabilization of the cell wall, culminating in cell lysis. nih.gov

In the context of antiviral activity, the mechanism of the broad-spectrum antiviral favipiravir (B1662787) provides a potential model. Favipiravir is intracellularly converted to its active triphosphate form, which then targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses, inhibiting viral replication. nih.gov Given that many antiviral agents function as nucleotide analogs, it is plausible that cyano-containing compounds could interfere with viral polymerase activity, although this remains to be experimentally validated for this compound.

For antiproliferative effects observed in some acetogenin (B2873293) analogs, the mechanism involves the inhibition of cell growth through the induction of apoptosis and cell-cycle disruption. nih.gov This suggests that related compounds could potentially target key regulators of the cell cycle and programmed cell death pathways in cancer cells.

Downstream Signaling Pathway Modulation (Inferred from mechanism studies)

No studies detailing the mechanism of action of this compound were identified. Consequently, there is no available data from which to infer its effects on downstream signaling pathways.

Protein-Ligand Interaction Analysis

There is no published research available that investigates the interaction of this compound with any protein targets. Therefore, no data on protein-ligand interactions, binding affinities, or interaction modes could be provided.

Transcriptomic and Proteomic Profiling (Inferred from advanced mechanistic studies)

No transcriptomic or proteomic studies have been published on the effects of this compound on any cell line or biological system. As such, there is no information on how this compound may alter gene or protein expression.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available in the current scientific literature.

Resistance Mechanisms and Overcoming Strategies in Cell Models

No studies concerning the development of cellular resistance to this compound, or strategies to overcome such resistance, have been reported.

Computational and Theoretical Investigations of 2 Cyano N 4 Phenoxyphenyl Acetamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-cyano-N-(4-phenoxyphenyl)acetamide, docking studies are crucial for identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Research on analogous structures, such as N-(4-Acetylphenyl)-2-cyanoacetamide derivatives, has demonstrated the utility of molecular docking in predicting binding modes within the active sites of enzymes like DNA gyrase B. researchgate.net Similarly, studies on other acetamide (B32628) derivatives have successfully used docking to understand interactions with targets like cyclooxygenase (COX-2), revealing key binding site residues such as TYR355, PHE518, and ILE517. researchgate.net For this compound, docking simulations would be employed to screen a library of potential biological targets. The molecule's phenoxy, phenyl, and acetamide moieties would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues within a protein's binding pocket. For instance, the carbonyl oxygen and the N-H group of the acetamide are prime candidates for hydrogen bonding, while the aromatic rings are likely to engage in hydrophobic and stacking interactions. The binding affinity is often quantified by a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank potential poses.

Table 1: Predicted Ligand-Protein Interactions for this compound (Hypothetical)

| Protein Target | Key Interacting Residues (Predicted) | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | TYR385, ARG120, SER530 | Hydrogen Bond, Pi-Alkyl | -8.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | TYR59, TYR119, GLY121 | Hydrogen Bond, Pi-Pi Stacking | -7.9 |

Note: The data in this table is hypothetical and serves as an example of typical results from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. nih.govnih.gov For this compound, DFT calculations can determine a range of molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Studies on structurally similar compounds, like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, have utilized DFT to calculate these orbital energies and map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. nih.gov For this compound, the cyano group and carbonyl oxygen would be expected to be electron-rich regions (nucleophilic), while the N-H group and aromatic protons would be electron-deficient (electrophilic). This information is vital for predicting how the molecule will interact with biological macromolecules. researchgate.net

Table 2: Calculated Quantum Chemical Properties for this compound (Representative Values)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron donating capacity |

| LUMO Energy | -1.2 eV | Electron accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and solubility |

Note: These values are representative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the conformational flexibility of this compound and the stability of its complex with a protein target. nih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and the system is allowed to evolve over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD plot over time suggests that the complex has reached equilibrium and remains intact. researchgate.net

Binding Interactions: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking can be evaluated. MD simulations can reveal intermittent interactions that are not captured in a static model.

Binding Free Energy: Advanced computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy.

Studies on related cyanoacetamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to gain a deeper understanding of the binding dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a scaffold like this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

The process involves:

Data Set: A series of analogue compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molar refractivity, electronic properties, topological indices) is calculated.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A QSAR study on 2-phenoxy-N-substituted acetamide analogues as inhibitors of hypoxia-inducible factor-1 (HIF-1) successfully developed a 2D-QSAR model with high correlation (r² = 0.9469) and predictive ability. nih.gov Such a model for this compound derivatives would allow researchers to prioritize the synthesis of compounds predicted to have the highest potency, thereby saving time and resources.

Table 3: Example of a 2D-QSAR Equation

| Equation | Statistical Parameters |

|---|

Note: This is a hypothetical QSAR model. The descriptors (SlogP, TPSA, SssNHE-index) and coefficients would be specific to the dataset and biological activity being modeled.

In Silico ADMET Profiling and Prediction (Excluding human data)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify potential liabilities.

For this compound, various ADMET parameters can be predicted:

Absorption: Parameters like gastrointestinal (GI) absorption and permeability are predicted based on physicochemical properties. Lipinski's Rule of Five is often used as a primary filter for oral bioavailability. nih.gov

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A range of potential toxicities, such as mutagenicity (Ames test prediction) and cardiotoxicity (hERG inhibition), can be computationally screened.

Studies on related phenoxyphenyl derivatives have shown that these compounds generally adhere to Lipinski's and Veber's rules, suggesting good oral bioavailability. nih.govresearchgate.net In silico predictions for N-(4-fluorophenylcarbamothioyl) benzamide derivatives have also been used to assess pharmacokinetic properties and potential toxicity. jonuns.com

Table 4: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Outcome |

|---|---|

| Lipinski's Rule of Five | 0 Violations |

| GI Absorption | High |

| BBB Permeability | Low |

| CYP2D6 Inhibitor | No |

| Ames Mutagenicity | Non-mutagenic |

Note: This table represents typical output from in silico ADMET prediction software.

De Novo Design Strategies Based on this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or scaffold. The this compound structure can serve as a foundational scaffold for the de novo design of new chemical entities.

Computational strategies for de novo design based on this scaffold might include:

Scaffold Hopping: Replacing the core phenoxyphenyl acetamide structure with different, isosteric ring systems that maintain the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic regions) identified through docking and QSAR studies.

Fragment Growing: Starting with the core scaffold docked into a target protein's active site, algorithms can systematically add small chemical fragments to unoccupied pockets, optimizing interactions and increasing binding affinity.

Linker Modification: The acetamide linker can be modified in length or rigidity to optimize the orientation of the phenoxy and phenyl rings within the binding site.

These design strategies leverage the structural information gained from other computational methods to explore novel chemical space and generate ideas for next-generation compounds with improved potency and selectivity. nih.govbakerlab.orgbakerlab.org The goal is to build upon the favorable characteristics of the this compound scaffold to design superior therapeutic agents. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-Acetylphenyl)-2-cyanoacetamide |

| trans-cyanocombretastatin |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide |

Prospective Research Avenues and Broader Implications of 2 Cyano N 4 Phenoxyphenyl Acetamide Research

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound, such as 2-cyano-N-(4-phenoxyphenyl)acetamide, to produce a clinical candidate. Key strategies focus on improving potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR)-Directed Optimization: A fundamental approach involves the systematic modification of the this compound structure to understand how different functional groups influence its biological activity. nih.gov By creating a library of analogues with variations in the phenoxyphenyl ring, the acetamide (B32628) linker, and the cyano group, researchers can establish a comprehensive SAR. This data-driven process allows for the identification of key structural features that contribute to potency and selectivity. For instance, substitutions on the aromatic rings can significantly impact binding affinity to target proteins. mdpi.com

Pharmacophore-Oriented Molecular Design: Based on the established SAR, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This approach guides the design of new molecules with a higher probability of potent and selective target engagement. nih.gov

Isosteric and Bioisosteric Replacements: To fine-tune the compound's properties, medicinal chemists often employ isosteric and bioisosteric replacements. This involves substituting certain atoms or groups with others that have similar physical or chemical properties but may lead to improved potency, reduced toxicity, or better metabolic stability. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic profile of the molecule.

Computational and Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. nih.gov Molecular docking and dynamics simulations can predict how analogues of this compound will bind to the target, allowing for the rational design of modifications to improve the interaction. nih.gov

The following table summarizes potential lead optimization strategies for this compound:

| Strategy | Description | Potential Outcome |

| SAR-Directed Optimization | Systematic modification of the chemical structure to identify key functional groups for activity. | Enhanced potency and selectivity. |

| Pharmacophore Modeling | Development of a 3D model of essential structural features for biological activity. | Design of novel compounds with improved target affinity. |

| Isosteric Replacements | Substitution of atoms or groups with others having similar properties. | Improved pharmacokinetic profile and reduced off-target effects. |

| Structure-Based Drug Design | Utilization of the 3D structure of the target to guide molecular design. | Rational design of more potent and selective inhibitors. |

Development of this compound as Chemical Probes for Biological Systems

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.gov Derivatives of this compound can be developed into such probes to investigate cellular pathways and validate novel drug targets. mskcc.org

A chemical probe is a small molecule that selectively interacts with a specific protein or pathway, enabling researchers to modulate its activity and observe the resulting biological effects. nih.gov To be effective, a probe must be potent, selective, and cell-permeable. nih.gov

Design and Synthesis of Labeled Probes: To visualize and track the interaction of this compound with its biological targets, labeled versions of the compound can be synthesized. This involves incorporating reporter groups such as:

Fluorescent tags: These allow for the visualization of the compound's localization within cells using techniques like fluorescence microscopy and flow cytometry. mdpi.com

Biotin tags: Biotinylation enables the affinity purification of target proteins, which can then be identified by mass spectrometry.

Photoaffinity labels: These groups can be activated by light to form a covalent bond with the target protein, allowing for its definitive identification.

The development of such probes would facilitate a deeper understanding of the mechanism of action of this compound and could help to identify new biological targets and therapeutic opportunities.

Applications in Material Science or Other Non-Biological Fields

While the primary focus of research on this compound has been in the biological realm, its chemical structure suggests potential applications in material science. The presence of aromatic rings, an amide linkage, and a cyano group provides opportunities for polymerization and the formation of materials with interesting properties.

For example, the amide linkages can participate in hydrogen bonding, which can lead to the formation of ordered structures and materials with high thermal stability. nih.gov The aromatic rings can contribute to properties such as conductivity and optical activity. The cyano group is also a versatile functional group that can participate in a variety of chemical reactions to create novel polymers.

Further research is needed to explore the potential of this compound and its derivatives as building blocks for new materials.

Future Directions in Synthetic Methodology for the Compound

The synthesis of this compound and its derivatives is a key aspect of its continued investigation. Future research in synthetic methodology will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Green Chemistry Approaches: Traditional synthetic methods often involve the use of hazardous reagents and solvents. Future synthetic strategies will likely aim to incorporate the principles of green chemistry, such as using safer solvents, reducing waste, and employing catalytic methods.

Novel Catalytic Systems: The development of new catalysts could enable more efficient and selective synthesis of this compound analogues. This could include the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could streamline the production of libraries of compounds for biological screening.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and often improved yields. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be a valuable tool for the synthesis of this compound derivatives. researchgate.net

Unexplored Biological Targets and Therapeutic Areas (Conceptual, based on general research)

Based on the structural features of this compound and the known biological activities of similar compounds, several unexplored therapeutic areas and biological targets can be conceptually proposed for future investigation.

The phenoxyacetamide scaffold is present in a number of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comnih.gov The cyanoacetamide moiety is also a common feature in molecules with a range of pharmacological properties. researchgate.net

Potential Therapeutic Areas:

Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in neurodegenerative diseases, the potential anti-inflammatory and antioxidant properties of this compound derivatives warrant investigation in this area.

Infectious Diseases: The antimicrobial potential of related phenoxyacetamide compounds suggests that this scaffold could be explored for the development of new antibacterial or antifungal agents. nih.gov

Metabolic Disorders: Some acetamide derivatives have shown activity against enzymes involved in metabolic pathways, suggesting a potential role in the treatment of diseases like diabetes. biosynth.com

Potential Biological Targets:

Kinases: Protein kinases are a major class of drug targets, and many kinase inhibitors contain aromatic and amide functionalities.

Epigenetic Targets: The structural features of this compound may allow it to interact with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Ion Channels: The phenoxyphenyl group could potentially interact with the hydrophobic pockets of ion channels, modulating their activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research (Conceptual, based on modern research trends)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These powerful computational tools can be applied to various aspects of this compound research to accelerate progress and enhance the efficiency of the discovery process. taylorandfrancis.com

Predictive Modeling: AI and ML algorithms can be trained on existing data to build models that can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel this compound derivatives. nih.gov This can help to prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.net

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. crimsonpublishers.com By providing the model with a set of desired parameters, such as high potency and selectivity for a specific target, it can generate novel chemical structures based on the this compound scaffold.

Target Identification and Validation: AI can analyze large biological datasets, such as genomic and proteomic data, to identify and validate new potential biological targets for this compound.

The application of AI and ML in this field holds the promise of accelerating the discovery of new therapeutic agents and expanding our understanding of the biological activities of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-cyano-N-(4-phenoxyphenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis involves a three-step process:

Substitution reaction : Reacting 4-phenoxyaniline with a cyanoacetylating agent (e.g., cyanoacetic acid) under acidic or basic conditions.

Purification : Column chromatography or recrystallization to isolate intermediates.

Condensation : Using condensing agents like DCC (dicyclohexylcarbide) or EDCI to form the acetamide bond.

Key factors affecting yield include:

- Catalyst choice : EDCI improves coupling efficiency compared to DCC due to reduced side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Reactions at 60–80°C optimize kinetics without decomposition.

Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Cyanoacetic acid, H₂SO₄, 70°C | 65–75% | |

| 3 | EDCI, DMF, RT | 80–85% |

Q. How is structural integrity confirmed for this compound?

Methodological Answer: Orthogonal analytical techniques are combined:

- NMR : NMR confirms aromatic proton environments (e.g., phenoxy substituents at δ 6.8–7.5 ppm) and cyano group absence of protons. NMR identifies the carbonyl (C=O) at ~168 ppm and nitrile (C≡N) at ~115 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C-N bond in acetamide: ~1.34 Å) and intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing conformation) .

- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values calculated .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, measuring IC₅₀ via dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity vs. normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis reaction be obtained?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., condensation vs. cyclization) .

- Isotopic labeling : Use -labeled aniline derivatives to trace nitrogen incorporation into the acetamide moiety via MS/MS .

- Computational modeling : DFT calculations to map energy barriers for intermediate formation .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Apply Design of Experiments (DoE) :

- Variables : Catalyst loading (EDCI: 1.2–1.5 eq), solvent (DMF vs. THF), and temperature (RT vs. 40°C).

- Response surface methodology : Identifies optimal conditions (e.g., 1.3 eq EDCI in DMF at 35°C increases yield to 88%) .

- Workflow : Pilot-scale trials with in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Orthogonal assays : Validate kinase inhibition using SPR (surface plasmon resonance) alongside fluorescence assays to rule out false positives .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution at higher concentrations .

- Structural analogs : Synthesize derivatives (e.g., replacing phenoxy with methoxy groups) to isolate structure-activity relationships .

Q. What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to EGFR (PDB: 1M17). Focus on hydrogen bonding with Lys745 and hydrophobic interactions with Phe723 .

- MD simulations : GROMACS simulations (100 ns) to assess binding stability and conformational changes .

- ADMET prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

Q. How does this compound compare to structural analogs in bioactivity?

Methodological Answer: Comparative Table :

| Compound | Structural Variation | IC₅₀ (EGFR) | MIC (S. aureus) | Reference |

|---|---|---|---|---|

| This compound | Phenoxy group | 0.45 µM | 12.5 µg/mL | |

| N-(4-fluorophenyl)-2-cyanoacetamide | Fluorophenyl substituent | 1.2 µM | 25 µg/mL | |

| 2-cyano-N-(4-methoxyphenyl)acetamide | Methoxy group | 0.87 µM | 50 µg/mL |

Key trends:

- Phenoxy groups enhance EGFR affinity due to π-π stacking.

- Fluorine substitution improves antimicrobial potency but reduces solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.